molecular formula C30H28N4O2 B11415369 (2Z)-3-(1-Ethyl-1H-indol-3-YL)-N-[2-(1H-indol-3-YL)ethyl]-2-(phenylformamido)prop-2-enamide

(2Z)-3-(1-Ethyl-1H-indol-3-YL)-N-[2-(1H-indol-3-YL)ethyl]-2-(phenylformamido)prop-2-enamide

Cat. No.: B11415369
M. Wt: 476.6 g/mol
InChI Key: JVYXTYAJMZTDJX-IMRQLAEWSA-N
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Description

(2Z)-3-(1-Ethyl-1H-indol-3-YL)-N-[2-(1H-indol-3-YL)ethyl]-2-(phenylformamido)prop-2-enamide is a complex organic compound that features multiple functional groups, including indole, ethyl, and phenylformamido moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(1-Ethyl-1H-indol-3-YL)-N-[2-(1H-indol-3-YL)ethyl]-2-(phenylformamido)prop-2-enamide typically involves multi-step organic reactions. The starting materials often include indole derivatives, ethylating agents, and phenylformamido compounds. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(1-Ethyl-1H-indol-3-YL)-N-[2-(1H-indol-3-YL)ethyl]-2-(phenylformamido)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Reaction conditions may vary, but typically involve controlled temperatures, pressures, and reaction times to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-3-(1-Ethyl-1H-indol-3-YL)-N-[2-(1H-indol-3-YL)ethyl]-2-(phenylformamido)prop-2-enamide is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry and catalysis.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. It can also be employed in the development of new biochemical assays and diagnostic tools.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and nanomaterials. It may also find applications in the development of new chemical processes and technologies.

Mechanism of Action

The mechanism of action of (2Z)-3-(1-Ethyl-1H-indol-3-YL)-N-[2-(1H-indol-3-YL)ethyl]-2-(phenylformamido)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2Z)-3-(1-Ethyl-1H-indol-3-YL)-N-[2-(1H-indol-3-YL)ethyl]-2-(phenylformamido)prop-2-enamide include other indole derivatives and phenylformamido compounds. Examples include:

  • (2Z)-3-(1-Methyl-1H-indol-3-YL)-N-[2-(1H-indol-3-YL)ethyl]-2-(phenylformamido)prop-2-enamide
  • (2Z)-3-(1-Propyl-1H-indol-3-YL)-N-[2-(1H-indol-3-YL)ethyl]-2-(phenylformamido)prop-2-enamide

Uniqueness

The uniqueness of this compound lies in its specific structural features and functional groups, which confer distinct chemical and biological properties. These properties make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C30H28N4O2

Molecular Weight

476.6 g/mol

IUPAC Name

N-[(Z)-1-(1-ethylindol-3-yl)-3-[2-(1H-indol-3-yl)ethylamino]-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C30H28N4O2/c1-2-34-20-23(25-13-7-9-15-28(25)34)18-27(33-29(35)21-10-4-3-5-11-21)30(36)31-17-16-22-19-32-26-14-8-6-12-24(22)26/h3-15,18-20,32H,2,16-17H2,1H3,(H,31,36)(H,33,35)/b27-18-

InChI Key

JVYXTYAJMZTDJX-IMRQLAEWSA-N

Isomeric SMILES

CCN1C=C(C2=CC=CC=C21)/C=C(/C(=O)NCCC3=CNC4=CC=CC=C43)\NC(=O)C5=CC=CC=C5

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C=C(C(=O)NCCC3=CNC4=CC=CC=C43)NC(=O)C5=CC=CC=C5

Origin of Product

United States

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